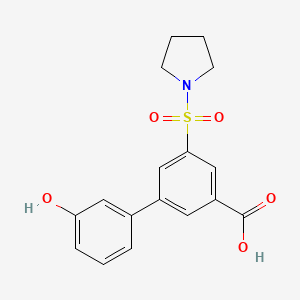![molecular formula C21H31NO6 B5408088 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate](/img/structure/B5408088.png)
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MP-10 belongs to the class of compounds known as κ-opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects.
作用機序
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate works by activating the κ-opioid receptor, a protein found on the surface of cells in the nervous system. When activated, the κ-opioid receptor can modulate the transmission of pain signals and reduce inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have anticonvulsant properties, suggesting that it could be useful for the treatment of seizures. This compound has also been shown to have sedative effects, which could be useful for the treatment of anxiety and insomnia.
実験室実験の利点と制限
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is not subject to variability like natural compounds. This compound also has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to using this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its properties. Additionally, the κ-opioid receptor is not well understood, which could make it challenging to interpret experimental results.
将来の方向性
There are several possible future directions for research on 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate. One area of interest is the development of new pain medications based on the compound. Another area of interest is the investigation of the compound's potential for the treatment of inflammatory conditions. Researchers could also investigate the compound's potential for the treatment of seizures and anxiety. Finally, further research on the κ-opioid receptor could help to elucidate the mechanism of action of this compound and other κ-opioid receptor agonists.
合成法
The synthesis of 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-bromopropylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with oxalic acid.
科学的研究の応用
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate has been the subject of several scientific studies, with researchers investigating its potential therapeutic properties. One study found that this compound had potent analgesic effects in animal models of pain, suggesting that it could be a promising candidate for the development of new pain medications. Another study showed that this compound had anti-inflammatory effects in a mouse model of inflammation, indicating that it could be useful for the treatment of inflammatory conditions.
特性
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-3-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.C2H2O4/c1-4-7-17-9-10-18(19(14-17)21-3)22-13-6-12-20-11-5-8-16(2)15-20;3-1(4)2(5)6/h4,7,9-10,14,16H,5-6,8,11-13,15H2,1-3H3;(H,3,4)(H,5,6)/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILMBJHOBKAVQS-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2CCCC(C2)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2CCCC(C2)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5408007.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5408027.png)
![(3aR*,6aS*)-2-ethyl-1-oxo-5-(1H-1,2,4-triazol-1-ylacetyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5408039.png)
![1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408042.png)
![4-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5408044.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5408049.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5408064.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![methyl 5-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pentanoate](/img/structure/B5408077.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5408102.png)

